Cas no 51126-01-3 (3,6-Pyridazinedione, 1,2-dihydro-1-(2-methylphenyl)-)
51126-01-3 structure
Product Name:3,6-Pyridazinedione, 1,2-dihydro-1-(2-methylphenyl)-
CAS-nummer:51126-01-3
MF:C11H10N2O2
MW:202.209302425385
CID:363181
PubChem ID:604004
Update Time:2025-04-19
3,6-Pyridazinedione, 1,2-dihydro-1-(2-methylphenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 3,6-Pyridazinedione, 1,2-dihydro-1-(2-methylphenyl)-
- 2-(2-methylphenyl)-1H-pyridazine-3,6-dione
- 51126-01-3
- ST090419
- AKOS024286154
- 1-(2-Methylphenyl)-1,2-dihydro-3,6-pyridazinedione #
- UZVFLTARHBHFPT-UHFFFAOYSA-N
- DTXSID90345371
- 6-hydroxy-2-(2-methylphenyl)-3(2H)-pyridazinone
- Oprea1_342438
- Pyridazine-3,6(1H,2H)-dione, 1-(2-methylphenyl)-
-
- Inchi: 1S/C11H10N2O2/c1-8-4-2-3-5-9(8)13-11(15)7-6-10(14)12-13/h2-7H,1H3,(H,12,14)
- InChI-sleutel: UZVFLTARHBHFPT-UHFFFAOYSA-N
- LACHT: O=C1C=CC(NN1C1C=CC=CC=1C)=O
Berekende eigenschappen
- Exacte massa: 202.0743
- Monoisotopische massa: 202.074227566g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 1
- Complexiteit: 312
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.1
- Topologisch pooloppervlak: 49.4Ų
Experimentele eigenschappen
- PSA: 49.41
3,6-Pyridazinedione, 1,2-dihydro-1-(2-methylphenyl)- Gerelateerde literatuur
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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